Forestine

Description

Properties

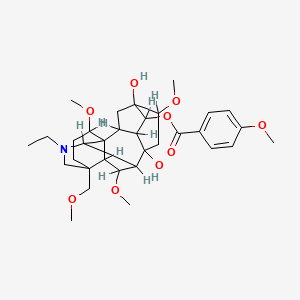

IUPAC Name |

[11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDLZZSRQWCCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919519 | |

| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91794-14-8 | |

| Record name | Forestine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091794148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foundational Research on "Forestine" C19-Diterpenoid Alkaloid: A Technical Whitepaper

Introduction

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no C19-diterpenoid alkaloid registered or extensively studied under the name "Forestine." This document will, therefore, provide a foundational guide to the broader class of C19-diterpenoid alkaloids, offering insights into their discovery, structure, and biological activities, which would be pertinent to the study of any novel compound within this family, such as the theoretical "this compound."

C19-diterpenoid alkaloids are a large and structurally complex group of natural products, primarily isolated from plants of the Aconitum and Delphinium genera.[1][2] These compounds are characterized by a hexacyclic or heptacyclic C19-norditerpenoid skeleton. They have garnered significant attention from the scientific community due to their wide range of potent biological activities, which include cardiotonic, anti-inflammatory, analgesic, and neurotoxic effects.[2][3] The structural diversity and pharmacological potential of these alkaloids make them a compelling subject for natural product chemistry, pharmacology, and drug development.

General Methodologies for Isolation and Structure Elucidation

The foundational research into a novel C19-diterpenoid alkaloid like "this compound" would necessitate established protocols for isolation and structural characterization.

Experimental Protocol: Isolation and Purification of C19-Diterpenoid Alkaloids

A general procedure for the isolation of C19-diterpenoid alkaloids from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., roots of Aconitum species) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for several days. The extraction is often repeated multiple times to ensure complete recovery of the alkaloids.

-

Acid-Base Extraction: The crude extract is concentrated under reduced pressure. The residue is then subjected to an acid-base extraction protocol. It is first dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble. This aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

Alkaloid Recovery: The acidic solution is then basified with an alkali (e.g., ammonia (B1221849) solution or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water. The free alkaloids are then extracted into an organic solvent such as chloroform (B151607) or dichloromethane.

-

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. These techniques may include:

-

Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is used for the final purification of individual alkaloids.

-

Structure Elucidation Workflow

The definitive structure of a novel C19-diterpenoid alkaloid would be determined through a combination of spectroscopic techniques.

Caption: General workflow for the structure elucidation of a novel natural product.

Biological Activity and Potential Signaling Pathways

While no data exists for "this compound," C19-diterpenoid alkaloids are known to interact with several key biological targets. Aconitine, a representative member of this class, is a potent neurotoxin that acts as an agonist of voltage-gated sodium channels.

Potential Signaling Pathway for a Hypothetical "this compound"

Assuming "this compound" exhibits activity similar to other C19-diterpenoid alkaloids that modulate ion channels, a potential signaling pathway leading to a physiological response, such as cardiotoxicity, can be visualized.

Caption: A hypothetical signaling cascade for a C19-diterpenoid alkaloid.

Quantitative Data for Representative C19-Diterpenoid Alkaloids

To provide a framework for the potential potency of a new C19-diterpenoid alkaloid, the following table summarizes the biological activity of several known members of this class.

| Alkaloid | Biological Activity | Assay System | IC50 / EC50 | Reference |

| Aconitine | Sodium Channel Agonist | Rat brain synaptosomes | EC50: 0.8 µM | [Friese et al., 1997] |

| Mesaconitine | Sodium Channel Agonist | Rat brain synaptosomes | EC50: 1.2 µM | [Friese et al., 1997] |

| Hypaconitine | Sodium Channel Agonist | Rat brain synaptosomes | EC50: 1.5 µM | [Friese et al., 1997] |

| Talatisamine | K+ Channel Blocker | Rat neurons | IC50: ~10 µM | [2] |

While "this compound" remains a theoretical C19-diterpenoid alkaloid, the established methodologies for the isolation, structure elucidation, and biological evaluation of this class of compounds provide a clear roadmap for its future investigation. The potent and diverse biological activities of known C19-diterpenoid alkaloids underscore the potential significance of discovering and characterizing new members of this family. Any foundational research on "this compound" would build upon the extensive knowledge base of related compounds, particularly in understanding its mechanism of action and potential therapeutic or toxicological properties. Further research is warranted to explore the vast chemical space of C19-diterpenoid alkaloids and to identify novel compounds with unique biological profiles.

References

- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Discovery, Isolation, and Characterization of Paclitaxel (Taxol)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of paclitaxel (B517696) (Taxol) from the bark of the Pacific yew tree, Taxus brevifolia, marked a significant milestone in the field of cancer chemotherapy. This document provides a comprehensive overview of the seminal work that led to its identification and the intricate processes developed for its isolation and purification. It includes detailed experimental protocols, quantitative data from key purification stages, and a visualization of its well-established mechanism of action. This guide is intended to serve as a technical resource for professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Initial Screening

The journey of paclitaxel began in the late 1960s when the National Cancer Institute (NCI) initiated a large-scale program to screen plant extracts for potential anticancer activity. In 1962, botanist Arthur S. Barclay collected bark from the Pacific yew tree (Taxus brevifolia) in a forest in Washington state. The crude extracts of this bark demonstrated significant cytotoxic activity against cancer cells in initial screenings.

The task of isolating and identifying the active compound was assigned to chemists Dr. Monroe E. Wall and Dr. Mansukh C. Wani at the Research Triangle Institute. Through a laborious, bioassay-guided fractionation process, they successfully isolated the active compound in 1967 and determined its complex chemical structure in 1971, naming it Taxol. The initial yields were extremely low, and the compound's unique structure and mechanism of action set it apart from other known anticancer agents.

Isolation and Purification Protocols

The isolation of paclitaxel from Taxus brevifolia bark is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The low concentration of the compound in the natural source (approximately 0.01-0.03% of the dry bark weight) presents a significant challenge.

Detailed Experimental Protocol

The following protocol is a representative method for the laboratory-scale isolation of paclitaxel.

Step 1: Extraction

-

Air-dry the collected bark of Taxus brevifolia and grind it into a fine powder.

-

Macerate the powdered bark (1 kg) with methanol (B129727) (5 L) at room temperature for 24 hours with continuous agitation.

-

Filter the mixture and concentrate the methanolic extract under reduced pressure to yield a dark, viscous crude extract.

Step 2: Solvent-Solvent Partitioning

-

Dissolve the crude methanolic extract in a mixture of dichloromethane (B109758) (DCM) and water (1:1 v/v).

-

Separate the layers in a separatory funnel. The cytotoxic activity is concentrated in the DCM layer.

-

Collect the DCM layer and evaporate the solvent to yield a semi-pure extract. This step removes water-soluble impurities like saponins (B1172615) and sugars.

Step 3: Column Chromatography (Silica Gel)

-

Adsorb the semi-pure extract onto silica (B1680970) gel.

-

Pack a glass column with silica gel 60 (70-230 mesh) using a hexane (B92381) slurry.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of hexane, ethyl acetate, and methanol. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV detector. Fractions containing paclitaxel will show a characteristic spot.

-

Pool the paclitaxel-rich fractions and concentrate them.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol/acetonitrile).

-

Perform preparative HPLC using a C18 reverse-phase column.

-

Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile (B52724) and water.

-

Monitor the eluent at 227 nm, the characteristic UV absorbance maximum for paclitaxel.

-

Collect the peak corresponding to paclitaxel.

-

Evaporate the solvent to obtain purified, crystalline paclitaxel.

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of paclitaxel.

Quantitative Data Summary

The yield of paclitaxel is highly dependent on the source material and the efficiency of the isolation process. The following table summarizes representative data for each stage of purification.

| Purification Stage | Starting Material (Dry Bark) | Mass of Extract/Fraction | Paclitaxel Purity (%) | Overall Yield (%) |

| Crude Methanol Extract | 1000 g | ~100 g | < 0.1% | ~0.01% |

| Dichloromethane Partition | 100 g | ~25 g | ~0.4% | ~0.01% |

| Silica Column Chromatography | 25 g | ~1.5 g | ~5-10% | ~0.008% |

| Preparative HPLC | 1.5 g | ~100 mg | > 99% | ~0.007% |

Mechanism of Action: Microtubule Stabilization

Unlike other anticancer drugs that induce microtubule depolymerization (e.g., vinca (B1221190) alkaloids), paclitaxel has a unique mechanism of action. It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.

This binding event stabilizes the microtubule polymer, preventing the dynamic process of assembly and disassembly necessary for cell division. The cell's ability to form a functional mitotic spindle is disrupted, leading to an arrest in the G2/M phase of the cell cycle. This prolonged mitotic block ultimately triggers apoptosis (programmed cell death), resulting in the elimination of the cancer cell.

Signaling Pathway Diagram

Caption: Mechanism of action of paclitaxel leading to apoptosis.

A Comprehensive Technical Guide to the Chemical Characterization and Structural Elucidation of Forestine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide on the chemical characterization and structural elucidation of Forestine is a representative framework. As of the latest literature review, specific experimental data for this compound is not publicly available. The methodologies and data presented herein are based on established protocols for the analysis of structurally related sesquiterpene pyridine (B92270) alkaloids isolated from Tripterygium wilfordii.

Introduction

This compound is a putative sesquiterpene pyridine alkaloid identified from Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory and autoimmune diseases.[1][2] The chemical formula for this compound is C43H49NO18.[3] The complex structure and potential therapeutic value of alkaloids from this plant family necessitate a robust and systematic approach to their chemical characterization and structural elucidation. This guide provides a comprehensive overview of the necessary experimental protocols and data interpretation required for the definitive identification and characterization of this compound.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided in Table 1. These values are computationally derived and await experimental verification.[3]

| Property | Value | Source |

| Molecular Formula | C43H49NO18 | PubChem[3] |

| Molecular Weight | 867.8 g/mol | PubChem[3] |

| IUPAC Name | [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] benzoate | PubChem[3] |

| XLogP3 | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 18 | PubChem[3] |

| Rotatable Bond Count | 12 | PubChem[3] |

| Exact Mass | 867.29496371 Da | PubChem[3] |

| Monoisotopic Mass | 867.29496371 Da | PubChem[3] |

| Topological Polar Surface Area | 253 Ų | PubChem[3] |

| Heavy Atom Count | 62 | PubChem[3] |

| Formal Charge | 0 | PubChem[3] |

Experimental Protocols

Isolation of this compound from Tripterygium wilfordii

The isolation of this compound would follow a standard protocol for the extraction of alkaloids from plant material, as detailed for other sesquiterpene pyridine alkaloids from T. wilfordii.

Protocol:

-

Extraction: Powdered roots of T. wilfordii are refluxed with 95% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The residue is suspended in water and partitioned with chloroform. The chloroform-soluble extract is then subjected to an acid-base partitioning by dissolving in ethyl acetate (B1210297) and extracting with a 5% HCl aqueous solution. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 8-9 to precipitate the total alkaloids.

-

Chromatographic Purification: The precipitated total alkaloids are dissolved in ethyl acetate and subjected to column chromatography over a neutral alumina (B75360) or silica (B1680970) gel column. Elution with a gradient of solvents (e.g., ethyl acetate-methanol) is performed to separate the different alkaloid fractions. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The definitive structure of this compound would be determined through a combination of spectroscopic techniques.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization).

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused directly into the mass spectrometer or injected via an LC system.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and other adducts.

-

Data Analysis: The accurate mass measurement of the molecular ion is used to calculate the elemental formula. Fragmentation patterns observed in MS/MS experiments provide valuable information about the substructures of the molecule.

A suite of NMR experiments is essential for elucidating the complete chemical structure and stereochemistry of this compound.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Protocol:

-

Crystallization: High-purity this compound is dissolved in various solvent systems and subjected to different crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals of suitable quality for X-ray diffraction.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates.

Quantitative Data Summary (Hypothetical)

The following tables represent the type of quantitative data that would be generated during the characterization of this compound, with exemplar data based on related compounds.

Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| 8.75 | d | 4.5 | 1H | H-2' |

| 8.20 | d | 8.0 | 1H | H-5' |

| 7.50 | dd | 8.0, 4.5 | 1H | H-4' |

| 6.10 | s | 1H | H-1 | |

| 5.85 | d | 3.5 | 1H | H-7 |

| ... | ... | ... | ... | ... |

Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| δC (ppm) | Type | Assignment |

| 170.5 | C | C=O (acetyl) |

| 169.8 | C | C=O (acetyl) |

| 165.2 | C | C=O (benzoyl) |

| 150.1 | CH | C-2' |

| 138.5 | CH | C-5' |

| ... | ... | ... |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Observed [M+H]⁺ (m/z) | 868.3022 |

| Calculated [M+H]⁺ (m/z) | 868.3022 |

| Elemental Formula | C43H49NO18 |

| Key MS/MS Fragments (m/z) | 808.2815, 748.2608, ... |

Visualizations

Experimental Workflow for Structural Elucidation

References

Initial Biological Screening of the Forestine Alkaloid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide on the initial biological screening results available for the Forestine alkaloid, a C19-diterpenoid compound isolated from the roots of Aconitum forrestii Stapf. Due to the limited publicly available data on this compound, this paper also presents analogous data from related C19-diterpenoid alkaloids found in the Aconitum genus to offer a comparative context for its potential biological activities. The primary focus of this guide is on the anti-inflammatory and cytotoxic properties, which are common screening platforms for novel natural products. Detailed experimental protocols for these assays are provided, alongside a hypothetical signaling pathway that may be modulated by this compound, based on the known mechanisms of similar alkaloids.

Introduction

This compound is a naturally occurring C19-diterpenoid alkaloid identified in Aconitum forrestii Stapf. The Aconitum genus is a rich source of structurally complex and biologically active diterpenoid alkaloids, many of which have been investigated for their therapeutic potential. While the chemical structure of this compound has been elucidated, comprehensive biological screening data remains scarce in peer-reviewed literature. This guide aims to consolidate the available information and provide a framework for future research by presenting standardized experimental protocols and a putative mechanism of action.

Data Presentation: Comparative Analysis

As of the date of this publication, specific quantitative data from initial biological screenings of the this compound alkaloid (e.g., IC50 values, percentage inhibition) have not been reported in the available literature. However, to provide a valuable reference for researchers, the following table summarizes the biological activities of other structurally related C19-diterpenoid alkaloids isolated from various Aconitum species. This comparative data suggests the potential areas of bioactivity for this compound.

Table 1: Biological Activity of Representative C19-Diterpenoid Alkaloids from Aconitum Species

| Alkaloid/Compound | Biological Activity | Assay System | Reported Activity |

| Geordine | Anti-inflammatory | Inhibition of NO production in LPS-activated RAW 264.7 cells | Mild inhibitory activity (quantitative data not specified) |

| Unnamed C19-diterpenoid alkaloid (Compound 10) | Anti-inflammatory | Inhibition of NO production in LPS-induced RAW 264.7 macrophages | 29.4% inhibition at 30 µM[1] |

| Unnamed C19-diterpenoid alkaloid (Compound 14) | Anti-inflammatory | Inhibition of NO production in LPS-induced RAW 264.7 macrophages | 22.1% inhibition at 30 µM[1] |

| Various Aconitine-type Alkaloids | Anti-inflammatory | Inhibition of NO production in LPS-activated RAW 264.7 cells | IC50 values ranging from 3.30 µM to 36.62 µM[2] |

Disclaimer: The data presented in this table is for closely related compounds and should not be directly extrapolated to the this compound alkaloid. It serves as a guide for potential areas of investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial biological screening of natural products like the this compound alkaloid.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages

This assay is a standard method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound alkaloid (or test compound)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound alkaloid.

-

Stimulation: After a 1-hour pre-treatment with the test compound, stimulate the cells with LPS (1 µg/mL). A set of wells should be left unstimulated (negative control), and another set stimulated only with LPS (positive control).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

NO Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 100 µL of Griess reagent to each well containing the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated using the formula: % Inhibition = [1 - (Absorbance of LPS + Sample / Absorbance of LPS only)] x 100

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell health.

Materials:

-

Target cancer cell line (e.g., HeLa, A549, etc.) or a normal cell line

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound alkaloid (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

-

Treatment: The next day, treat the cells with various concentrations of the this compound alkaloid. Include a vehicle control (the solvent used to dissolve the alkaloid) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and using a suitable curve-fitting software.

Mandatory Visualizations

Experimental Workflow for In Vitro Anti-inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound

Based on the known mechanisms of other C19-diterpenoid alkaloids from Aconitum, a plausible anti-inflammatory mechanism for this compound could involve the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The this compound alkaloid, a C19-diterpenoid from Aconitum forrestii, represents a natural product with potential for biological activity, particularly in the areas of anti-inflammatory and cytotoxic effects, as suggested by the activities of related compounds. This technical guide provides a starting point for researchers by outlining standardized protocols for the initial biological screening of this compound. The absence of specific published data for this compound underscores the need for further investigation to elucidate its pharmacological profile and mechanism of action. The provided comparative data and hypothetical signaling pathway are intended to guide these future research endeavors.

References

The Quest for Forestine: An Exploration of the Ethnobotanical Origins within Aconitum forrestii

A Technical Whitepaper on the Ethnobotanical and Phytochemical Landscape of Aconitum Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite extensive searches, specific scientific literature detailing the ethnobotanical origins, isolation, and pharmacological properties of the compound "Forestine" from Aconitum forrestii is not publicly available at this time. The PubChem database contains an entry for this compound (C43H49NO18), but lacks citations to primary research. Consequently, this guide will provide a comprehensive overview of the ethnobotany of the Aconitum genus, with a focus on species found in regions where A. forrestii grows, as a proxy for understanding the potential context of this compound's origins. The experimental protocols and data presented are generalized from studies on other Aconitum alkaloids and should be considered illustrative rather than specific to this compound.

Introduction: The Dual Legacy of Aconitum

The genus Aconitum, commonly known as monkshood or wolfsbane, holds a dichotomous position in the history of medicine and toxicology. For centuries, various cultures, particularly in Asia and Europe, have utilized these potent plants for therapeutic purposes, while simultaneously recognizing their extreme toxicity.[1] The medicinal applications of Aconitum are deeply rooted in traditional systems like Traditional Chinese Medicine (TCM), Ayurveda, and Himalayan folk medicine.[2][3] These traditions have developed intricate processing methods to mitigate the toxicity of the raw plant material, which contains highly cardiotoxic and neurotoxic diterpenoid alkaloids.[3]

Aconitum forrestii, a species native to the mountainous regions of Southwest China, particularly Yunnan province, belongs to this complex genus.[4] While direct ethnobotanical uses of A. forrestii are not well-documented in readily available literature, the traditional practices of the ethnic groups in this region, such as the Yi and Naxi people, provide a valuable framework for understanding how this plant may have been utilized.

Ethnobotanical Context: Traditional Uses of Aconitum in the Himalayan Region and Yunnan

The traditional use of Aconitum species in the geographical range of A. forrestii primarily revolves around its potent analgesic and anti-inflammatory properties. Local communities have historically employed these plants to treat a variety of ailments.

Traditional Therapeutic Applications of Aconitum Species:

| Ailment/Condition | Traditional Use Description |

| Pain and Inflammation | Used topically and internally (after processing) to alleviate rheumatic pain, arthritis, joint pain, and neuralgia. |

| Fever and Infections | Administered to reduce fever and treat colds and other infections. |

| Cardiovascular Conditions | In TCM, certain processed Aconitum preparations are used to treat heart failure and improve circulation. |

| General Weakness | Utilized as a stimulant to counter malaise and general weakness. |

| Gastrointestinal Issues | Some species have been used to treat diarrhea and gastroenteritis. |

It is crucial to reiterate that the use of Aconitum in traditional medicine is always accompanied by specific processing methods, such as boiling, steaming, or soaking, often in combination with other herbs like licorice or ginger, to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester or non-ester forms.

Phytochemistry: The Diterpenoid Alkaloids of Aconitum

The pharmacological and toxicological effects of Aconitum species are primarily attributed to a class of complex C19 and C20 diterpenoid alkaloids. While the specific alkaloid profile of Aconitum forrestii leading to the isolation of this compound is not detailed in available literature, the general chemical landscape of the genus provides a basis for understanding its potential constituents.

Generalized Experimental Protocols for Alkaloid Isolation from Aconitum

The following is a generalized workflow for the isolation and characterization of diterpenoid alkaloids from Aconitum species, synthesized from various studies on the genus. This protocol is illustrative and not specific to this compound.

Plant Material Collection and Preparation

-

Collection: The roots or whole plants of the Aconitum species are collected, preferably during a specific season to ensure the highest concentration of active compounds.

-

Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder.

Extraction

-

Maceration: The powdered plant material is soaked in a solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional shaking.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered.

-

Basification and Extraction: The acidic solution is then basified with an alkaline solution (e.g., ammonia (B1221849) water) to a pH of 9-10. The alkaloids are then extracted with an immiscible organic solvent such as chloroform (B151607) or ethyl acetate.

-

Concentration: The organic solvent is evaporated to yield the total alkaloid fraction.

Chromatographic Separation and Purification

-

Column Chromatography: The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate, chloroform-methanol) to separate the compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified using prep-HPLC to obtain the pure alkaloids.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.

Pharmacological Activity and Signaling Pathways: An Uncharted Territory for this compound

Without access to the primary research on this compound, its pharmacological activities and mechanism of action remain unknown. Diterpenoid alkaloids from other Aconitum species have shown a range of biological effects, including analgesic, anti-inflammatory, anti-arrhythmic, and cytotoxic activities. The primary mechanism of action for many of these alkaloids involves the modulation of voltage-gated sodium channels.

Should research on this compound become available and indicate a specific biological activity, a corresponding signaling pathway diagram could be constructed. For instance, if this compound were found to have anti-inflammatory effects via the NF-κB pathway, a diagram illustrating this mechanism could be generated.

Future Directions and Conclusion

The ethnobotanical context of the Aconitum genus provides a strong indication that Aconitum forrestii was likely recognized by indigenous communities for its potent biological activities. The discovery of a complex diterpenoid alkaloid like this compound from this plant would be consistent with the known phytochemistry of the genus. However, the current lack of accessible primary scientific literature on this compound represents a significant knowledge gap.

Future research should focus on locating the original studies on the isolation and characterization of this compound. Should this information remain elusive, a comprehensive phytochemical investigation of Aconitum forrestii would be warranted to isolate and characterize its alkaloid constituents, including this compound. Subsequent pharmacological studies would then be essential to elucidate its biological activities and potential therapeutic applications. Unlocking the secrets of this compound could provide a modern scientific validation of traditional knowledge and potentially lead to the development of novel therapeutic agents.

References

- 1. Aconitum - Wikipedia [en.wikipedia.org]

- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethnobotanical study of medicinal plants used by the Yi people in Mile, Yunnan, China - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Forrestine

Introduction

Forrestine is a complex natural product isolated from the plant Tripterygium wilfordii, a vine used in traditional Chinese medicine known for its potent anti-inflammatory and immunosuppressive properties. While other constituents of this plant, such as triptolide, have been extensively studied, Forrestine remains a largely uncharacterized molecule. This guide aims to consolidate the known information and provide a framework for future investigation.

Basic Chemical Properties

The fundamental chemical properties of a compound are crucial for understanding its behavior in both chemical and biological systems. For Forrestine, the majority of available data is computationally predicted rather than experimentally determined.

Table 1: Physicochemical Properties of Forrestine [1]

| Property | Value | Source |

| Molecular Formula | C₄₃H₄₉NO₁₈ | PubChem |

| Molecular Weight | 867.8 g/mol | PubChem |

| IUPAC Name | [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-18-yl] benzoate (B1203000) | PubChem |

| XLogP3 (Predicted) | 2.1 | PubChem |

| Hydrogen Bond Donor Count (Predicted) | 1 | PubChem |

| Hydrogen Bond Acceptor Count (Predicted) | 18 | PubChem |

| Rotatable Bond Count (Predicted) | 11 | PubChem |

Note: The lack of experimentally determined data such as melting point, boiling point, pKa, and solubility in various solvents is a significant knowledge gap.

Reactivity and Stability

Detailed studies on the chemical reactivity and stability of Forrestine are currently unavailable. The molecule's structure suggests several potential sites for chemical reactions:

-

Ester Groups: The multiple acetyl and benzoate ester groups are susceptible to hydrolysis under acidic or basic conditions. This would be a primary pathway for degradation.

-

Hydroxyl Group: The free hydroxyl group can undergo reactions typical of alcohols, such as esterification or oxidation.

-

Epoxide and Other Strained Rings: The complex polycyclic structure may contain strained rings that could be susceptible to ring-opening reactions under certain conditions.

Further research is required to experimentally determine Forrestine's reactivity profile, including its stability to light, temperature, and pH.

Experimental Protocols

A significant challenge in advancing the study of Forrestine is the absence of a detailed, published protocol for its specific isolation and purification. While general methods for extracting compounds from Tripterygium wilfordii exist, they are not specific to Forrestine.

General Experimental Workflow for Natural Product Isolation from Tripterygium wilfordii

The following diagram illustrates a generalized workflow that could be adapted for the isolation of Forrestine. This is a hypothetical workflow and would require significant optimization.

Caption: A generalized workflow for the isolation and identification of Forrestine.

Biological Activity and Signaling Pathways

The biological activity of Forrestine has not been specifically reported. However, given its origin from Tripterygium wilfordii, it is plausible that it may possess anti-inflammatory or immunosuppressive properties. Many compounds from this plant are known to interact with key inflammatory signaling pathways, such as the NF-κB pathway.

Hypothetical Mechanism of Action via NF-κB Inhibition

The diagram below illustrates a common mechanism by which natural products inhibit the NF-κB signaling pathway. It is important to note that there is currently no direct evidence to suggest that Forrestine acts via this pathway. This diagram is provided as a logical starting point for future research.

Caption: Hypothetical inhibition of the NF-κB pathway by Forrestine.

Conclusion and Future Directions

Forrestine is a structurally complex natural product with a documented presence in a medicinally important plant. However, there is a profound lack of experimental data regarding its chemical and biological properties. To unlock the potential of Forrestine, the scientific community is encouraged to pursue the following research directions:

-

Development of a robust isolation and purification protocol for Forrestine from Tripterygium wilfordii.

-

Comprehensive structural elucidation using modern spectroscopic techniques.

-

Experimental determination of its physicochemical properties.

-

Investigation of its chemical reactivity and stability.

-

Screening for biological activity , with a focus on anti-inflammatory, immunosuppressive, and cytotoxic effects.

-

Elucidation of its mechanism of action , including its effects on key signaling pathways.

Addressing these knowledge gaps will be essential to determine if Forrestine holds therapeutic potential similar to other compounds isolated from Tripterygium wilfordii.

References

The Biosynthetic Pathway of Forestine in Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Forestine, a complex C19-diterpenoid alkaloid found in Aconitum species, primarily Aconitum forrestii. Due to the absence of a fully elucidated pathway specific to this compound, this document presents a putative pathway constructed from the established biosynthesis of related diterpenoid alkaloids in the Aconitum genus, supported by transcriptomic and metabolomic data from various species.

Overview of Diterpenoid Alkaloid Biosynthesis in Aconitum

Diterpenoid alkaloids (DAs) in Aconitum are a diverse group of secondary metabolites with significant pharmacological and toxicological properties. Their biosynthesis is a complex process that can be divided into three main stages:

-

Formation of the Diterpene Precursor: This stage involves the synthesis of the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.

-

Formation of the DA Skeleton: GGPP is cyclized to form various diterpene skeletons. The C20 atisane-type skeleton is considered the precursor for the more complex C19-diterpenoid alkaloids. This involves key enzymes such as copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) enzymes. Subsequent incorporation of a nitrogen atom, likely from ethanolamine, leads to the formation of the initial alkaloid structure.

-

Structural Modification of the DA Skeleton: The core alkaloid skeleton undergoes extensive modifications, including oxidations, hydroxylations, acetylations, benzoylations, and methylations. These late-stage modifications are catalyzed by large enzyme families, primarily Cytochrome P450 monooxygenases (CYP450s), BAHD-type acyltransferases, and O-methyltransferases (OMTs), leading to the vast diversity of DAs observed in nature.

Putative Biosynthetic Pathway of this compound

This compound (C43H49NO18) is a highly oxygenated and esterified C19-diterpenoid alkaloid. Its biosynthesis is proposed to follow the general pathway for aconitine-type alkaloids, with specific late-stage modifications leading to its unique structure.

Early Stages: Formation of the C19-Aconitane Skeleton

The pathway begins with the formation of the C20 atisine-type skeleton, which is then oxidatively rearranged to the C19 aconitane (B1242193) skeleton.

Late-Stage Modifications: Formation of this compound

The core C19-aconitane skeleton undergoes a series of hydroxylation, O-methylation, and acylation reactions to yield this compound. The extensive esterification (multiple acetyl groups and a benzoyl group) is a hallmark of this molecule. These reactions are catalyzed by CYP450s, OMTs, and BAHD acyltransferases, respectively. The exact sequence of these modifications is yet to be determined experimentally.

Quantitative Data from Related Studies

Transcriptomic analyses of various Aconitum species have identified numerous candidate genes involved in DA biosynthesis. While specific data for Aconitum forrestii is limited, the expression patterns in other species provide valuable insights.

| Gene Family | Candidate Genes Identified | Tissue of Highest Expression | Potential Role in this compound Biosynthesis | Reference |

| Cytochrome P450s (CYP450s) | 270 unigenes in A. pendulum | Leaves and Stems | Hydroxylation of the aconitane core | [1][2] |

| BAHD Acyltransferases | 77 unigenes in A. pendulum | Leaves and Stems | Catalyze the transfer of acetyl and benzoyl groups | [1][2] |

| O-Methyltransferases (OMTs) | 12 unigenes in A. pendulum | Leaves and Stems | Methylation of hydroxyl groups | [1][2] |

| Terpene Synthases (CPS, KSL) | 19 TPSs in A. carmichaelii | Roots | Formation of the core diterpene skeleton | [3] |

Note: The table summarizes data from studies on related Aconitum species, as specific quantitative data for this compound biosynthesis is not yet available.

Experimental Protocols

The elucidation of DA biosynthetic pathways relies on a combination of metabolomic, transcriptomic, and biochemical approaches.

Integrated Metabolomic and Transcriptomic Analysis

This is a powerful strategy to identify candidate genes involved in the biosynthesis of specific DAs.

Protocol for Metabolite Profiling (UPLC-MS/MS):

-

Extraction: Plant tissues are homogenized and extracted with a suitable solvent (e.g., methanol/water mixture).

-

Chromatographic Separation: The extract is analyzed using Ultra-Performance Liquid Chromatography (UPLC) with a C18 column to separate the complex mixture of alkaloids.

-

Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) is used for the detection and quantification of DAs based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Protocol for Transcriptome Analysis (RNA-Seq):

-

RNA Extraction and Library Preparation: Total RNA is extracted from plant tissues, and mRNA is enriched. cDNA libraries are then constructed.

-

Sequencing: High-throughput sequencing is performed using platforms like Illumina or PacBio.

-

Data Analysis: Raw sequencing reads are filtered and assembled de novo (if no reference genome is available). Unigenes are annotated against public databases (e.g., NR, KEGG, GO).

-

Differential Expression Analysis: Gene expression levels across different tissues or treatments are compared to identify genes that are upregulated in tissues with high DA accumulation.

Functional Characterization of Candidate Genes

-

Gene Cloning and Heterologous Expression: Candidate genes identified through transcriptomics are cloned into expression vectors and expressed in a heterologous host system (e.g., E. coli or yeast).

-

In Vitro Enzyme Assays: The purified recombinant enzymes are incubated with predicted substrates (e.g., a C19-diterpenoid precursor and acetyl-CoA for an acetyltransferase).

-

Product Analysis: The reaction products are analyzed by LC-MS to confirm the function of the enzyme.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Aconitum species is proposed to follow the general route of C19-diterpenoid alkaloid formation, culminating in a series of late-stage modifications by CYP450s, OMTs, and BAHD acyltransferases. While the complete pathway and the specific enzymes involved are yet to be fully characterized, the integration of metabolomics and transcriptomics in various Aconitum species has provided a robust framework for future research.

The identification and functional characterization of the specific enzymes responsible for the biosynthesis of this compound will be crucial for several applications, including:

-

Metabolic Engineering: Engineering microbial hosts for the sustainable production of this compound or novel derivatives.

-

Drug Development: Creating a platform to generate novel analogues with improved therapeutic properties and reduced toxicity.

-

Crop Improvement: Developing Aconitum varieties with optimized profiles of medicinal alkaloids.

Further research focusing on Aconitum forrestii, employing the multi-omics and biochemical approaches outlined in this guide, will be essential to fully elucidate the intricate biosynthetic network leading to this complex and potentially valuable natural product.

References

- 1. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 2. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 3. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Preliminary Toxicological Profile of Novel Compounds: A Case Study with the Hypothetical Compound Forestine

Disclaimer: As of the latest literature review, no public toxicological data for a compound designated "Forestine" is available. The following in-depth technical guide has been constructed as a representative example for researchers, scientists, and drug development professionals. The compound "this compound," along with all associated data and experimental outcomes, is hypothetical and serves to illustrate the standard methodologies and data presentation required for a preliminary toxicological assessment of a novel chemical entity.

This whitepaper provides a structured overview of a typical preliminary toxicological profile, essential for the early-stage assessment of a new drug candidate. It covers key in vitro and in vivo assays, details their experimental protocols, and presents data in a clear, tabular format. Furthermore, it visualizes critical workflows and hypothetical mechanistic pathways to guide the toxicological evaluation process.

Summary of Hypothetical Toxicological Findings

The initial safety assessment of this compound was conducted through a battery of standard in vitro and in vivo toxicological tests. The objective was to determine its cytotoxic potential, acute systemic toxicity, and mutagenic properties.

In Vitro Cytotoxicity

The cytotoxic effect of this compound was evaluated against two human cell lines, HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to identify potential organ-specific toxicity. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after a 48-hour exposure period.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| HepG2 | Liver | 42.5 |

| HEK293 | Kidney | 89.1 |

Data are presented as the mean from three independent experiments.

Acute Systemic Toxicity

An acute oral toxicity study was performed in female Sprague-Dawley rats according to the OECD 423 guidelines (Acute Toxic Class Method). This study provides an estimate of the median lethal dose (LD50) and identifies clinical signs of toxicity.

Table 2: Acute Oral Toxicity of this compound in Rats (OECD 423)

| Starting Dose (mg/kg) | Number of Animals | Mortalities within 24h | Mortalities within 14 Days | Key Clinical Signs | GHS Category |

|---|---|---|---|---|---|

| 300 | 3 | 0/3 | 1/3 | Lethargy, piloerection, ataxia | Category 4 |

| 2000 | 3 | 2/3 | 3/3 | Severe lethargy, tremors, ataxia | - |

Based on the results, the estimated LD50 is in the range of 300 - 2000 mg/kg, classifying this compound as GHS Category 4: Harmful if swallowed.

In Vitro Genotoxicity

The mutagenic potential of this compound was assessed using the bacterial reverse mutation assay (Ames test) with several strains of Salmonella typhimurium (TA98, TA100, TA102, TA1535, TA1537), both with and without metabolic activation (S9 mix).[1][2]

Table 3: Bacterial Reverse Mutation Assay (Ames Test) for this compound

| Strain | Mutation Type | Metabolic Activation (S9) | Result (Mean Revertants ± SD) | Mutagenic Potential |

|---|---|---|---|---|

| TA98 | Frameshift | - | 25 ± 4 | Negative |

| + | 28 ± 6 | Negative | ||

| TA100 | Base-pair sub. | - | 130 ± 15 | Negative |

| + | 350 ± 25* | Positive | ||

| TA102 | Oxidative | - | 210 ± 20 | Negative |

| + | 225 ± 18 | Negative | ||

| TA1535 | Base-pair sub. | - | 15 ± 3 | Negative |

| + | 22 ± 5 | Negative | ||

| TA1537 | Frameshift | - | 12 ± 2 | Negative |

| + | 14 ± 4 | Negative |

*A greater than two-fold increase in revertant colonies compared to the solvent control was observed.

Experimental Protocols

Detailed methodologies for the key toxicological experiments are provided below. These protocols are based on established international guidelines and standard laboratory practices.

Protocol: In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]

-

Cell Seeding: HepG2 and HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates were incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. The final DMSO concentration was kept below 0.5%. 100 µL of the respective dilutions were added to the wells, and the plates were incubated for 48 hours.

-

MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS was added to each well. The plates were incubated for another 4 hours.[5]

-

Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the solvent control (DMSO). The IC50 value was determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method allows for the classification of a substance's toxicity with a reduced number of animals.

-

Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant, were used. Animals were acclimated for at least 5 days before dosing.

-

Housing and Fasting: Animals were housed in standard conditions. Food was withheld overnight prior to dosing, but water was available ad libitum.

-

Dose Administration: this compound was formulated in a vehicle of 0.5% carboxymethyl cellulose. A starting dose of 300 mg/kg was administered to a group of 3 rats by oral gavage.

-

Observation: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes. Close observation was conducted for the first 4 hours post-dosing and then daily for 14 days.

-

Stepwise Procedure: The outcome of the first group determined the next step. Since mortality was observed at 300 mg/kg, the next group was not dosed at a higher level for classification purposes. A separate group was tested at 2000 mg/kg to confirm the GHS classification boundary.

-

Pathology: At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to detect gene mutations induced by a chemical compound.

-

Bacterial Strains: S. typhimurium strains TA98, TA100, TA102, TA1535, and TA1537 were used. Overnight cultures of each strain were prepared.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) was used as an external metabolic activation system. Experiments were run in parallel with and without the S9 mix.

-

Plate Incorporation Method: 100 µL of the bacterial culture was added to 2 mL of molten top agar (B569324), along with 100 µL of the test compound (this compound at various concentrations) and either 500 µL of S9 mix or a phosphate (B84403) buffer.

-

Incubation: The mixture was poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) on each plate was counted.

-

Data Analysis: The mean number of revertants and the standard deviation were calculated for each concentration. A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control.

Visualizing Toxicological Workflows and Pathways

Diagrams are critical for illustrating complex processes in toxicology, from experimental workflows to molecular signaling pathways. The following visualizations use the DOT language and adhere to specified design constraints.

Caption: General workflow for preclinical toxicological assessment.

Caption: Hypothetical this compound-induced stress response pathway.

Caption: Decision-making workflow for genotoxicity assessment.

Conclusion

This document outlines a hypothetical preliminary toxicological profile for the novel compound this compound. The illustrative data indicates a moderate in vitro cytotoxicity with some selectivity towards liver cells, a GHS Category 4 classification for acute oral toxicity, and a positive finding for mutagenicity in the Ames test after metabolic activation. These findings, though fictional, underscore the necessity of a multi-faceted approach to early-stage safety assessment. The provided protocols and workflows serve as a technical guide for professionals in the field, highlighting the standard battery of tests and decision-making processes that are fundamental to modern drug development and chemical safety evaluation. Further mechanistic and in vivo studies would be required to fully characterize the toxicological profile and determine the viability of such a compound for further development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Bioactivity Testing of Forestine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a panel of in vitro assays designed to characterize the bioactivity of the novel natural product, Forestine. The following protocols are foundational for an initial screening cascade to determine cytotoxicity, antioxidant potential, and anti-inflammatory effects.

Cytotoxicity Assessment: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. This assay is a crucial first step to determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent bioactivity assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Experimental Protocol:

-

Cell Culture:

-

Seed human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in a complete cell culture medium to achieve final concentrations ranging from 0.1 to 1000 µg/mL.

-

Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.

-

Include a vehicle control (medium with the same concentration of DMSO without this compound) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

-

Data Presentation:

| Concentration of this compound (µg/mL) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 | 100 | 100 |

| 1 | 98.5 | 95.2 | 90.1 |

| 10 | 85.3 | 78.9 | 65.4 |

| 100 | 52.1 | 45.6 | 30.2 |

| 500 | 15.8 | 8.2 | 5.1 |

| 1000 | 5.2 | 2.1 | 1.3 |

| IC50 (µg/mL) | ~100 | ~80 | ~60 |

Experimental Workflow for MTT Assay

Antioxidant Activity: DPPH Radical Scavenging Assay

Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically. The scavenging activity of this compound is determined by the decrease in absorbance of the DPPH solution.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a stock solution of this compound in methanol or another suitable solvent.

-

Prepare serial dilutions of this compound to achieve final concentrations ranging from 1 to 500 µg/mL.

-

Use Ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (methanol only) and a control (methanol with DPPH).

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Data Presentation:

| Concentration of this compound (µg/mL) | % DPPH Scavenging Activity |

| 1 | 8.2 |

| 10 | 25.6 |

| 50 | 48.9 |

| 100 | 75.3 |

| 250 | 92.1 |

| 500 | 95.8 |

| EC50 (µg/mL) | ~51 |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Application Note: This assay assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with lipopolysaccharide (LPS), an endotoxin (B1171834) that mimics bacterial infection. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates anti-inflammatory activity.

Experimental Protocol:

-

Cell Culture:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

-

Treatment and Stimulation:

-

Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NO synthase inhibitor).

-

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

-

Data Analysis:

-

Determine the nitrite concentration in each sample from the standard curve.

-

Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

-

Data Presentation:

| Treatment | Nitrite Concentration (µM) | % NO Inhibition |

| Control (No LPS) | 2.5 | - |

| LPS (1 µg/mL) | 45.8 | 0 |

| This compound (10 µg/mL) + LPS | 35.2 | 23.1 |

| This compound (25 µg/mL) + LPS | 22.1 | 51.7 |

| This compound (50 µg/mL) + LPS | 10.5 | 77.1 |

| L-NAME (100 µM) + LPS | 8.2 | 82.1 |

Hypothetical Anti-inflammatory Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forestine is a potent and selective, orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR). As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in cellular signaling.[1] Dysregulation of the mTOR pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3] this compound exhibits inhibitory activity against both mTOR Complex 1 (mTORC1) and mTORC2, leading to a comprehensive blockade of mTOR signaling. These application notes provide a framework for utilizing this compound in preclinical animal models to evaluate its anti-tumor efficacy.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR. By inhibiting both mTORC1 and mTORC2, this compound prevents the phosphorylation of key downstream effectors.[4] Inhibition of mTORC1 disrupts the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest at the G1 phase.[4][5] The concurrent inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, which further disrupts pro-survival signaling.[4] This dual-inhibitory action provides a more complete shutdown of the PI3K/Akt/mTOR pathway compared to allosteric inhibitors like rapamycin.[4]

Signaling Pathway

The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling pathway and the points of inhibition by this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by this compound.

Quantitative Data from In Vivo Studies

The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models in immunocompromised mice. The following tables summarize the efficacy data from a representative study using a human colorectal cancer (HT-29) xenograft model.

Table 1: Tumor Growth Inhibition of this compound in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | - | 1542 ± 185 | - | - |

| This compound | 10 | 815 ± 98 | 47.1 | <0.01 |

| This compound | 25 | 430 ± 65 | 72.1 | <0.001 |

| This compound | 50 | 212 ± 42 | 86.2 | <0.001 |

Table 2: Body Weight Changes in Mice Treated with this compound

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Body Weight Change (%) from Day 0 to Day 21 ± SEM |

| Vehicle | - | + 5.2 ± 1.5 |

| This compound | 10 | + 4.8 ± 1.8 |

| This compound | 25 | - 1.5 ± 2.1 |

| This compound | 50 | - 5.8 ± 2.5 |

Table 3: Pharmacodynamic Biomarker Modulation in HT-29 Tumors

| Treatment Group | Dose (mg/kg, 4h post-dose) | p-S6 (Ser235/236) Inhibition (%) vs. Vehicle ± SEM | p-Akt (Ser473) Inhibition (%) vs. Vehicle ± SEM |

| This compound | 10 | 45 ± 8 | 32 ± 7 |

| This compound | 25 | 82 ± 12 | 75 ± 11 |

| This compound | 50 | 95 ± 9 | 91 ± 8 |

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.

Protocol 1: Human Tumor Xenograft Model and Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous human tumor xenograft model.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel®

-

This compound (formulated in a suitable vehicle, e.g., 10% NMP/90% PEG300)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture HT-29 cells according to standard protocols.

-

Harvest cells and resuspend in serum-free media at a concentration of 5 x 10⁷ cells/mL.

-

Mix the cell suspension 1:1 with Matrigel®.

-

Subcutaneously inject 200 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[6]

-

-

Tumor Growth and Randomization:

-

Drug Administration:

-

Prepare fresh formulations of this compound and vehicle daily.

-

Administer this compound or vehicle via oral gavage (p.o.) once daily for 21 days.

-

Monitor the body weight of each mouse twice a week as an indicator of toxicity.

-

-

Efficacy Assessment:

-

Measure tumor volumes twice weekly throughout the study.

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6]

-

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis